

# PI3K/AKT/mTOR pathway inhibition buparlisib

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## Compound Focus: Buparlisib

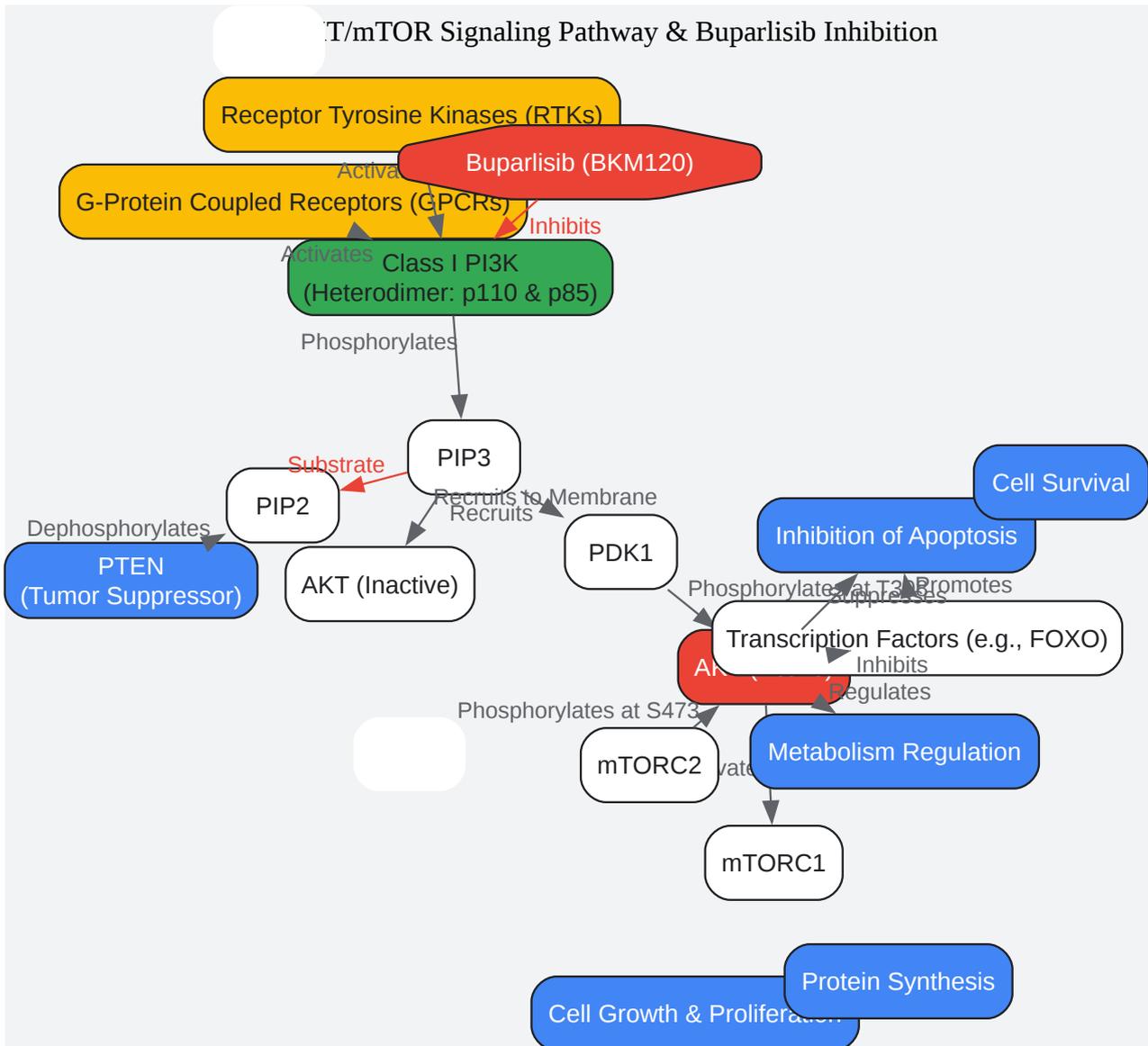
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## Mechanism of Action and Pathway Context

**Buparlisib** primarily exerts its effect by inhibiting the hyperactivated PI3K/AKT/mTOR pathway, a critical driver in many cancers. The diagram below illustrates the signaling pathway and where **buparlisib** acts.



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Diagram of PI3K/AKT/mTOR pathway and **buparlisib** inhibition site.

## Clinical Efficacy and Toxicity Data

Clinical trials have demonstrated modest efficacy for **buparlisib**, but also significant toxicity that has limited its development.

Trial / Cancer Type	Phase	Intervention	Key Efficacy Results	Common & Notable Toxicities
Various Advanced Solid Tumors with PI3K pathway activation [1]	II	Buparlisib monotherapy	Clinical Benefit Rate: 15.1% (22/146 pts); ORR: 1.4% (2/146 pts) [1]	Fatigue, nausea, hyperglycemia, decreased appetite, diarrhea; Depression, anxiety, increased lipase [1]
Platinum-Resistant Metastatic Urothelial Carcinoma [2]	II	Buparlisib monotherapy	Modest activity; 1 PR and 6 SD in initial cohort (n=13); No DC at 8 wks in expansion cohort (n=4) [2]	Treatment-related toxicities in 17/19 pts; 2 pts discontinued due to toxicity [2]
HER2-, HR+ Advanced Breast Cancer (BELLE-2) [3]	III	Buparlisib + Fulvestrant vs Placebo + Fulvestrant	Significant PFS prolongation, but excessive side effects [3]	Excessive side effects [3]
PD-1/PD-L1- Pretreated R/M HNSCC (BURAN) [4]	III	Buparlisib + Paclitaxel vs Paclitaxel	OS: 9.6 vs 9.7 mo (HR 1.02); PFS: 4.1 vs 4.1 mo (HR 0.97); Grade $\geq 3$ TRAEs: 71.0% vs 33.8% [4]	High discontinuation due to AEs (45.2% vs 16.9%); Rash, abnormal liver function, hyperglycemia, mood alterations [5] [4]

## Key Experimental Protocols

For researchers, the methodology from key studies provides a template for investigating PI3K inhibitors.

- **In Vitro Kinase Assay & Mechanism Deconvolution:** To separate **buparlisib**'s on-target PI3K inhibition from its off-target microtubule effects, **Braendle et al. (2017)** developed two chemical

derivatives differing by one atom. They then used **X-ray crystallography** to solve the crystal structures of **buparlisib** and its derivatives in complex with both PI3K $\gamma$  and tubulin. This provided atomic-level insights into the binding modes and selectivity. Cellular growth arrest phenotypes and analysis of microtubule dynamics were assessed to attribute the antiproliferative effects to the specific targets [6].

- **In Vivo Efficacy & Pharmacodynamics (Phase I Trial):** A phase I, open-label, dose-escalation study in Japanese patients (NCT01283503) established the recommended phase II dose. The key protocol elements were:
  - **Dosing Schedule:** Oral **buparlisib** was administered once daily on a continuous 28-day cycle [5].
  - **Endpoint Assessment:** The primary endpoint was the Maximum Tolerated Dose (MTD). Safety was evaluated via CTCAE v3.0. Antitumor activity was assessed by imaging (CT/MRI) per **RECIST v1.0** at baseline, end of Cycle 2, and every 8 weeks thereafter [5].
  - **Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling:** Blood for PK analysis was collected at multiple timepoints on Days 1, 8, and 28 of Cycle 1. PD markers like fasting plasma glucose, insulin, and C-peptide were also measured at these visits to demonstrate target engagement [5].

## Pharmacokinetics and Hepatic Impairment

Understanding the absorption and metabolism of **buparlisib** is critical for clinical trial design and patient management.

- **General PK Profile:** **Buparlisib** is rapidly absorbed after oral administration, with a median  $T_{max}$  of 1.0–1.3 hours. Its pharmacokinetics are approximately dose-proportional. It is highly metabolized by CYP3A (estimated fraction metabolized >0.9), and coadministration with strong CYP3A inhibitors (e.g., ritonavir) significantly increases its exposure. A small fraction of the parent drug is recovered in urine (1%) and feces (7–23%) [7] [5].
- **Hepatic Impairment Study (NCT01727128):** A phase I, open-label, single-dose (30 mg) study investigated the PK of **buparlisib** in subjects with varying hepatic impairment (Child-Pugh classes A, B, and C) compared to matched healthy subjects [7].
  - **Key Finding:** Total **buparlisib** exposure ( $AUC_{\infty}$ ) was only moderately increased (by 14-20%) in subjects with mild to severe hepatic impairment. However, due to a higher unbound fraction (0.21 vs 0.17), subjects with **severe hepatic impairment had a 52% higher exposure to unbound (active) drug** [7].
  - **Dosing Implication:** The study concluded that no dose adjustment is likely needed for mild to moderate hepatic impairment. For patients with severe hepatic impairment, the safety and therapeutic indices should be carefully considered before determining an appropriate dose [7].

## Mechanisms of Resistance

The clinical efficacy of **buparlisib** and other PI3K inhibitors is often limited by intrinsic and adaptive resistance mechanisms.

- **Feedback Loop Reactivation:** Inhibition of PI3K/AKT can trigger compensatory feedback loops that reactivate the pathway or parallel survival pathways. For example, relief of feedback inhibition on upstream receptor tyrosine kinases (RTKs) can lead to pathway reactivation, sustaining tumor survival [8].
- **Changes in Cellular Plasticity:** Tumor cells can undergo adaptive changes, such as epithelial-to-mesenchymal transition (EMT) or acquiring a drug-tolerant persistent state, to evade the cytotoxic effects of PI3K inhibition [8].
- **Co-alterations in Pathway Genes:** The presence of concurrent genetic alterations can influence response. For instance, in urothelial carcinoma, responses to **buparlisib** were observed in patients with *TSC1* loss-of-function alterations, but this was not a robust predictor, suggesting that co-occurring genetic events modulate sensitivity [2].

## Future Directions and Considerations

The experience with **buparlisib** informs the future development of PI3K pathway inhibitors.

- **Shift to Isoform-Selective Inhibitors:** To improve the therapeutic window, future efforts are focusing on **isoform-selective PI3K inhibitors** (e.g., alpelisib for PIK3CA-mutated breast cancer) which may offer better efficacy and reduced toxicity [2] [8].
- **Refined Patient Selection:** Future studies should focus on the **molecular selection of patients**, potentially beyond single mutations, by understanding the context of co-alterations and pathway dependency to identify those most likely to benefit [1] [2].
- **Rational Combination Therapies:** To overcome resistance, combining PI3K inhibitors with other agents—such as endocrine therapy, mTOR inhibitors, or drugs that target compensatory pathways—is a key strategy, though it requires careful management of overlapping toxicities [8] [9].

In summary, **buparlisib** serves as a foundational but cautionary tale in PI3K inhibition. While it proved the clinical relevance of the target, its own development was hampered by a narrow therapeutic index. Future success in targeting this pathway lies in developing more selective agents and smarter combination strategies based on a deeper understanding of tumor biology.

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